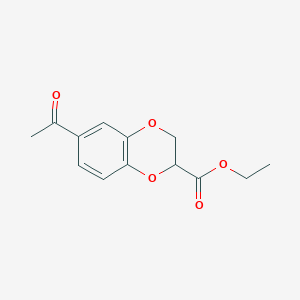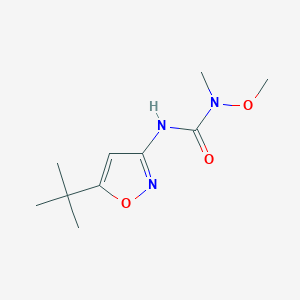
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide
Übersicht
Beschreibung
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is a compound that belongs to the indane family, characterized by a fused benzene and cyclopentane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide typically involves multistep reactions starting from commercially available precursors. One common method involves the nitration of indane derivatives followed by amination and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products Formed
Oxidation: Formation of nitroindane carboxylic acids.
Reduction: Formation of aminoindane derivatives.
Substitution: Formation of methoxy-substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.
Indane-2-carboxylic acid: Used as an intermediate in organic synthesis.
5-Nitroindane: Explored for its potential biological activities.
Uniqueness
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, nitro, and carboxamide groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)10(12)4-6-1-2-8(13(15)16)3-7(6)5-10/h1-3H,4-5,12H2,(H2,11,14) |
InChI-Schlüssel |
TVCGGZNXGBHPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CC1(C(=O)N)N)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

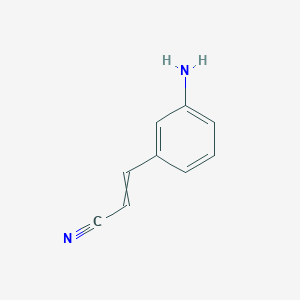


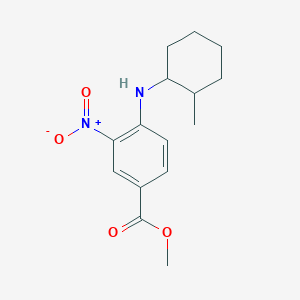
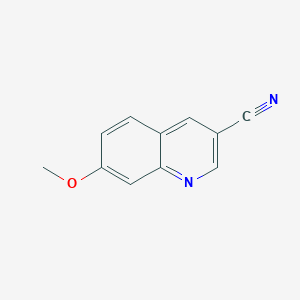
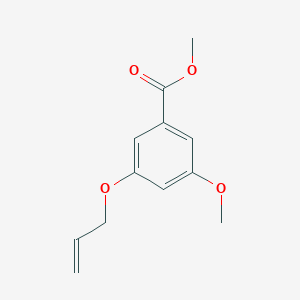

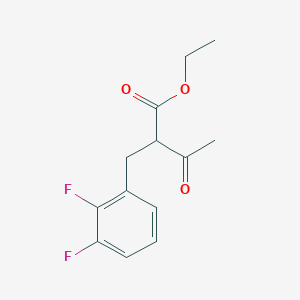
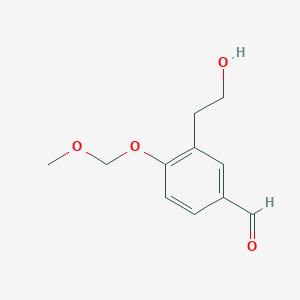
![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)

